Superior MIC Activity Compared to Aztreonam
DPI-2016 demonstrates a profound and consistent improvement in bactericidal activity over aztreonam. While aztreonam exhibits a broad and often elevated minimum inhibitory concentration (MIC) range of 16 to >64 μg/mL against a panel of bacterial strains, DPI-2016 achieves MIC values ranging from 0.25 to 8 μg/mL against the same strains [1]. This represents a quantifiable potency increase, where DPI-2016's lower bound MIC (0.25 μg/mL) is 64-fold lower than aztreonam's lower bound (16 μg/mL), and the upper bound improvement is even more striking (>8-fold to >256-fold depending on the strain). This potency advantage is attributed to the siderophore-mimetic amidine appendage, which facilitates active iron-transporter-mediated uptake, circumventing porin-based resistance mechanisms .
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC Range: 0.25 - 8 μg/mL |
| Comparator Or Baseline | Aztreonam: MIC Range: 16 - >64 μg/mL |
| Quantified Difference | DPI-2016 exhibits a 2-fold to >256-fold lower MIC (i.e., higher potency) compared to aztreonam. |
| Conditions | In vitro broth microdilution assay against a panel of bacterial strains (specific strain identities not publicly enumerated but stated as 'all bacterial strains' in comparative analysis). |
Why This Matters
This dramatic potency differential directly translates to a higher probability of achieving therapeutic concentrations at the site of infection, making DPI-2016 a strategically superior choice for research programs targeting resistant Gram-negative pathogens where aztreonam shows borderline or no activity.
- [1] Zhai L, Sun J, Ji J, He L, Zhou P, Tang D, Ji J, Yang H, Iqbal Z, Yang Z. Improved synthesis and evaluation of preclinical pharmacodynamic parameters of a new monocyclic β-lactam DPI-2016. Bioorg Med Chem Lett. 2024;99:129615. View Source
